molecular formula C14H12N2O2S B12861871 7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12861871
M. Wt: 272.32 g/mol
InChI Key: XNYMVRUVNHHEAA-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core with a 4-ethoxyphenyl group attached, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with thiourea and ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to promote cyclization, leading to the formation of the thienopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thienopyrimidine derivatives.

    Substitution: Formation of substituted thienopyrimidine derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cell signaling pathways that are crucial for cell growth and proliferation. This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-Ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one stands out due to its unique ethoxyphenyl group, which may contribute to its distinct binding affinity and selectivity towards specific molecular targets. This structural difference can result in varied biological activities and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2O2S/c1-2-18-10-5-3-9(4-6-10)11-7-19-13-12(11)15-8-16-14(13)17/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

XNYMVRUVNHHEAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC3=C2N=CNC3=O

Origin of Product

United States

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